4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid
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Overview
Description
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid is a compound that belongs to the class of isoquinoline derivatives
Preparation Methods
The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dihydroisoquinoline with succinic anhydride under acidic conditions. This reaction typically requires the use of a catalyst, such as p-toluenesulfonic acid, and is carried out in a solvent like ethanol at reflux temperature . Another method involves the use of the Bischler-Napieralski reaction, where phenylethanols and nitriles are used as starting materials to form the dihydroisoquinoline core .
Chemical Reactions Analysis
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinoline analogues.
Reduction: Reduction of the compound can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline ring are replaced with other groups.
Scientific Research Applications
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, in the treatment of neurological disorders, the compound is believed to exert its effects by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain . This is achieved through the inhibition of enzymes that degrade these neurotransmitters, leading to enhanced neurotransmission and improved mood and cognitive function .
Comparison with Similar Compounds
4-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-oxobutanoic acid can be compared with other similar compounds, such as:
3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds share a similar core structure and have been studied for their antioomycete activity against plant pathogens.
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds have shown promising antifungal activity and are being explored as potential lead compounds for the development of new antifungal agents.
N-Substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives: These compounds have demonstrated antidepressant and anticonvulsant activities and are being investigated for their potential use in the treatment of neurological disorders.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(5-6-13(16)17)14-8-7-10-3-1-2-4-11(10)9-14/h1-4H,5-9H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMQMUKMSANQMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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